2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
The compound contains a benzotriazole moiety, a piperidine ring, and a hexahydrocinnolinone group. Benzotriazole is a heterocyclic compound with the formula C6H5N3. It’s a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and triazole . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. Hexahydrocinnolinone is a bicyclic structure that contains a six-membered ring fused to a five-membered lactam (a cyclic amide) ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzotriazole moiety could potentially increase its stability and resistance to oxidation . The piperidine ring could influence its basicity, and the hexahydrocinnolinone group could affect its reactivity.Scientific Research Applications
- BTA-HHC has been studied as a corrosion inhibitor for metals, particularly copper. Its ability to form stable coordination compounds on metal surfaces helps protect against corrosion. Researchers explore its effectiveness in preventing oxidation and maintaining material integrity in various industrial applications .
- Preliminary studies suggest that BTA-HHC exhibits cytotoxic activity against cancer cell lines. Its unique structure may contribute to its potential as an anticancer agent. Researchers investigate its mechanism of action and explore its therapeutic applications .
Corrosion Inhibition
Anticancer Properties
properties
IUPAC Name |
2-[[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-20-12-15-3-1-2-4-17(15)24-27(20)13-14-7-9-26(10-8-14)21(29)16-5-6-18-19(11-16)23-25-22-18/h5-6,11-12,14H,1-4,7-10,13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTSGYPOTWLRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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